molecular formula C18H19N3OS B2925985 N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide CAS No. 863593-94-6

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide

Cat. No.: B2925985
CAS No.: 863593-94-6
M. Wt: 325.43
InChI Key: FMZZLUVHKAZAER-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pentanamide is a synthetic small molecule characterized by a central phenyl ring substituted with a methyl group at position 2 and a [1,3]thiazolo[5,4-b]pyridine moiety at position 5. The pentanamide group is attached to the phenyl ring via the nitrogen atom (Figure 1). The compound’s thiazolopyridine core is a privileged scaffold in medicinal chemistry, often associated with kinase inhibition or allosteric modulation of enzymes .

Properties

IUPAC Name

N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-3-4-7-16(22)20-15-11-13(9-8-12(15)2)17-21-14-6-5-10-19-18(14)23-17/h5-6,8-11H,3-4,7H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZZLUVHKAZAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=CC(=C1)C2=NC3=C(S2)N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide typically involves multi-step organic reactions. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide involves its interaction with specific molecular targets. For instance, it may bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural analogs differ primarily in substituents on the phenyl ring, amide/sulfonamide groups, and heterocyclic appendages. Key comparisons include:

Compound Key Structural Features Functional Group Impact Reference
Target Compound Phenyl + methyl + thiazolopyridine + pentanamide Pentanamide enhances solubility; methyl group increases lipophilicity.
N-[2-Methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydro-2-naphthalenesulfonamide Phenyl + methyl + thiazolopyridine + sulfonamide Sulfonamide increases acidity and hydrogen-bonding potential.
N-(3-(Thiazolo[5,4-b]pyridin-2-yl)phenyl)-1-naphthamide Phenyl + thiazolopyridine + naphthamide Naphthamide introduces bulkiness, potentially reducing solubility.
N-(Quinolin-3-yl)-5-(4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl)pentanamide Quinoline + piperazine + trifluoromethoxy + pentanamide Piperazine and CF3O groups enhance CNS penetration and metabolic stability.
(2R)-3-cyclopentyl-N-(5-methoxythiazolo[5,4-b]pyridin-2-yl)propanamide Thiazolopyridine + methoxy + cyclopentyl + propanamide Methoxy group modulates electronic effects; cyclopentyl increases steric hindrance.

Physicochemical Properties

  • Target Compound : Estimated molecular weight ~350–400 g/mol; logP ~3–4 (moderate lipophilicity).
  • Sulfonamide Analog () : Higher solubility in aqueous buffers due to sulfonamide’s polarity but reduced cell permeability .
  • Dioxoisoindolinyl-Pentanamide () : MW 493.53 with lower solubility (58.59% purity), highlighting trade-offs between complexity and bioavailability .

Biological Activity

N-(2-Methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)pentanamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a complex structure composed of several key components:

  • Thiazolo[5,4-b]pyridine Ring : This heterocyclic structure is known for its diverse biological activities.
  • Phenyl Group : Contributes to the lipophilicity and potential interactions with various biological targets.
  • Pentanamide Moiety : Enhances solubility and may influence pharmacokinetic properties.

This compound primarily interacts with Phosphoinositide 3-Kinase (PI3K) , a critical enzyme in various signaling pathways. The compound inhibits PI3K’s enzymatic activity, thereby affecting the PI3K/AKT/mTOR signaling pathway, which is pivotal in cell growth and survival. This inhibition can lead to various cellular effects, including apoptosis in cancer cells and modulation of inflammatory responses .

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting the PI3K/AKT/mTOR pathway. The specific effects on tumor growth and metastasis are under investigation.
  • Antimicrobial Properties : The thiazole component is associated with antibacterial activity. Compounds with similar structural motifs have been explored for their efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of the PI3K pathway is also linked to reduced inflammation. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • In Vitro Studies : Laboratory experiments demonstrated that this compound significantly inhibited cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics.
  • Animal Models : In vivo studies using murine models of cancer have reported reduced tumor sizes following administration of this compound. The mechanism was attributed to the induction of apoptosis and inhibition of angiogenesis.

Research Findings

A summary of key findings from recent studies is presented below:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits PI3K pathway
Antimicrobial EffectsExhibits antibacterial activity against Gram-positive bacteria
Anti-inflammatory PropertiesReduces cytokine production in activated macrophages

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